Cas no 69687-81-6 (ethyl 3-ethyl-1H-pyrrole-2-carboxylate)

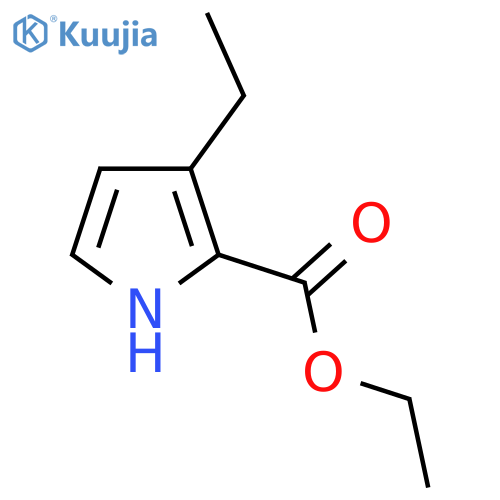

69687-81-6 structure

商品名:ethyl 3-ethyl-1H-pyrrole-2-carboxylate

ethyl 3-ethyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester

- 1H-Pyrrole-2-carboxylic acid, 3-ethyl-, ethyl ester

- PCHHGQICKZNXND-UHFFFAOYSA-N

- Ethyl 3-ethyl-1H-pyrrole-2-carboxylate #

- ethyl 3-ethyl-1H-pyrrole-2-carboxylate

-

- MDL: MFCD20664613

- インチ: 1S/C9H13NO2/c1-3-7-5-6-10-8(7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3

- InChIKey: PCHHGQICKZNXND-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1=C(C=CN1)CC)=O

計算された属性

- せいみつぶんしりょう: 167.095

- どういたいしつりょう: 167.095

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.1

ethyl 3-ethyl-1H-pyrrole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-345891-0.1g |

ethyl 3-ethyl-1H-pyrrole-2-carboxylate |

69687-81-6 | 95% | 0.1g |

$301.0 | 2023-09-03 | |

| Enamine | EN300-345891-2.5g |

ethyl 3-ethyl-1H-pyrrole-2-carboxylate |

69687-81-6 | 95% | 2.5g |

$1707.0 | 2023-09-03 | |

| Enamine | EN300-345891-0.25g |

ethyl 3-ethyl-1H-pyrrole-2-carboxylate |

69687-81-6 | 95% | 0.25g |

$431.0 | 2023-09-03 | |

| Enamine | EN300-345891-10.0g |

ethyl 3-ethyl-1H-pyrrole-2-carboxylate |

69687-81-6 | 95% | 10.0g |

$3746.0 | 2023-02-22 | |

| Aaron | AR00FPEB-250mg |

3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |

69687-81-6 | 95% | 250mg |

$618.00 | 2025-02-14 | |

| Aaron | AR00FPEB-5g |

3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |

69687-81-6 | 95% | 5g |

$3497.00 | 2025-03-10 | |

| 1PlusChem | 1P00FP5Z-50mg |

3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |

69687-81-6 | 95% | 50mg |

$303.00 | 2024-04-22 | |

| 1PlusChem | 1P00FP5Z-250mg |

3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |

69687-81-6 | 95% | 250mg |

$595.00 | 2024-04-22 | |

| Enamine | EN300-345891-0.5g |

ethyl 3-ethyl-1H-pyrrole-2-carboxylate |

69687-81-6 | 95% | 0.5g |

$679.0 | 2023-09-03 | |

| Aaron | AR00FPEB-50mg |

3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |

69687-81-6 | 95% | 50mg |

$303.00 | 2025-02-14 |

ethyl 3-ethyl-1H-pyrrole-2-carboxylate 関連文献

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

69687-81-6 (ethyl 3-ethyl-1H-pyrrole-2-carboxylate) 関連製品

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量